4-Fluoro-2-(methylsulfonyl)isoindoline
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Overview
Description
4-Fluoro-2-(methylsulfonyl)isoindoline is a synthetic organic compound belonging to the class of isoindoline derivatives Isoindolines are significant heterocyclic compounds that are present in various natural products and synthetic molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(methylsulfonyl)isoindoline typically involves the introduction of a fluoro group and a methylsulfonyl group onto the isoindoline scaffold. One common method involves the reaction of 4-fluoroaniline with phthalic anhydride to form the corresponding isoindoline derivative. This intermediate is then subjected to sulfonylation using methylsulfonyl chloride under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(methylsulfonyl)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-(methylsulfonyl)isoindoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(methylsulfonyl)isoindoline involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(methylsulfonyl)phenylindole
- 4-Fluoro-2-(methylsulfonyl)benzylamine
- 4-Fluoro-2-(methylsulfonyl)aniline
Uniqueness
4-Fluoro-2-(methylsulfonyl)isoindoline is unique due to its specific substitution pattern on the isoindoline scaffold. The presence of both the fluoro and methylsulfonyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10FNO2S |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-fluoro-2-methylsulfonyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C9H10FNO2S/c1-14(12,13)11-5-7-3-2-4-9(10)8(7)6-11/h2-4H,5-6H2,1H3 |
InChI Key |
LTELQGFWBNXUAM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2=C(C1)C(=CC=C2)F |
Origin of Product |
United States |
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